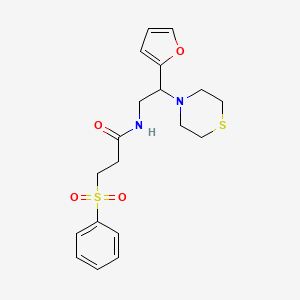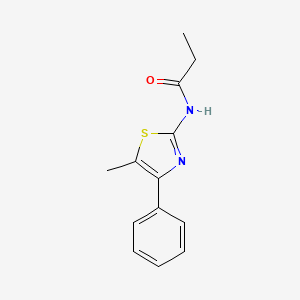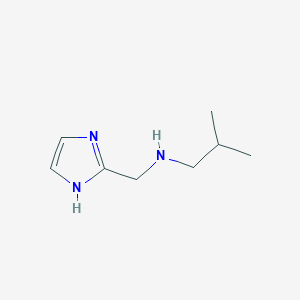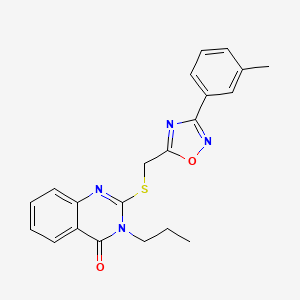![molecular formula C17H17N3O4 B2770455 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034280-06-1](/img/structure/B2770455.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that is related to the field of medicinal chemistry . It seems to have a structure that includes a 2,3-dihydrobenzo[b][1,4]dioxin subunit .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been discussed . One notable reaction is the Baeyer-Villager oxidation, which was identified as a potential issue in one proposed synthesis method .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds containing pyrazole moieties, similar to the one , have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, derivatives synthesized through cyclocondensation have shown moderate activity against Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities assessed by DPPH radical scavenging assay (Golea Lynda, 2021). Such research indicates the potential of structurally related compounds in the development of new antimicrobial and antioxidant agents.
Pharmacological Potentials
Research on benzofuran and pyrazole derivatives has led to the identification of compounds with significant biological activities. For example, novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against B-Raf kinase, demonstrating potent anti-proliferative activities and providing insights into future design of B-Raf inhibitors (Yushun Yang et al., 2012). Such studies are critical for understanding the therapeutic potentials of these compounds in treating diseases driven by kinase dysregulation.
Molecular Docking and Quantum Chemical Calculations
The synthesis of heterocyclic compounds and their evaluation through molecular docking and quantum chemical calculations have contributed to a deeper understanding of their action mechanisms. For example, synthesized compounds with pyrazole backbones have been docked with enzymes, and the results explained interactions at the amino acid residue level (Golea Lynda, 2021). This approach aids in the rational design of new compounds with enhanced biological activities.
Synthesis and Evaluation of Pharmacologically Active Derivatives
Further research into the synthesis of pyrrolidines and their configurations via 1,3-dipolar cycloadditions to sugar-derived enones has expanded the scope of potential pharmacologically active derivatives (Guillermo A Oliveira Udry et al., 2014). These methodologies not only provide novel synthetic pathways but also open new avenues for the discovery of compounds with varied biological activities.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(15-11-22-13-3-1-2-4-14(13)24-15)20-8-5-12(10-20)23-16-9-18-6-7-19-16/h1-4,6-7,9,12,15H,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZLIXHOJPPXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Amino-3-methylphenoxy)acetyl]urea](/img/structure/B2770372.png)
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2770376.png)

![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)
![N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-phenylbutanamide](/img/structure/B2770381.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2770388.png)

![(E)-1-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2770390.png)
![Ethyl 2-[[2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2770391.png)
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2770392.png)

